molecular formula C30H52O26 B1675942 Maltopentaose (Maltopentose) CAS No. 34620-76-3

Maltopentaose (Maltopentose)

Cat. No.: B1675942
CAS No.: 34620-76-3
M. Wt: 828.7 g/mol
InChI Key: FJCUPROCOFFUSR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Maltopentaose, also known as Amylopentaose, is a naturally occurring oligosaccharide composed of five α-1,4-linked glucose molecules . It primarily targets enzymes such as Glucan 1,4-alpha-maltotetraohydrolase in Pseudomonas stutzeri and Neopullulanase 2 in Thermoactinomyces vulgaris . These enzymes are involved in the breakdown of complex carbohydrates.

Mode of Action

Maltopentaose interacts with its target enzymes by serving as a substrate. The enzymes then catalyze the hydrolysis of 1,4-alpha-D-glucosidic linkages in maltopentaose, leading to the production of glucose and smaller maltodextrins .

Biochemical Pathways

The action of maltopentaose primarily affects the carbohydrate metabolism pathway. When maltopentaose is broken down by the target enzymes, it results in the production of glucose and smaller maltodextrins. These products can then enter various biochemical pathways for further metabolism, contributing to energy production and other cellular processes .

Pharmacokinetics

Its metabolism likely involves enzymatic breakdown into glucose and smaller maltodextrins, which can then be further metabolized or excreted .

Result of Action

The enzymatic breakdown of maltopentaose leads to the production of glucose and smaller maltodextrins. This process contributes to energy production and other cellular processes. In particular, maltopentaose is essential in medical and pharmaceutical fields for its use as a dietary nutrient for patients having renal failure or calorie deprivation and as a diagnostic reagent for the detection of α-amylase in serum and urine .

Action Environment

The action of maltopentaose can be influenced by environmental factors such as temperature and salt concentration. For instance, cold-adapted maltopentaose-forming amylases have relatively high catalytic activities at low temperatures and enable an efficient and specific conversion of starch to functional maltopentaose at room temperature . This suggests that the action of maltopentaose can be optimized in certain environmental conditions for broad applications in food, medical, and pharmaceutical fields .

Biochemical Analysis

Biochemical Properties

Maltopentaose interacts with various enzymes and proteins. For instance, it is recognized by cytosolic maltodextrin phosphorylase, which forms glucose-1-phosphate (G1P) and a maltodextrin that is one glucosyl unit smaller . This interaction plays a crucial role in the conversion of maltose to glucose and G1P .

Cellular Effects

Maltopentaose has significant effects on various types of cells and cellular processes. For instance, it enhances the α-amylase synthesis rate in Bacillus stearothermophilus . This indicates that maltopentaose can influence cell function by modulating enzyme synthesis.

Molecular Mechanism

The mechanism of action of maltopentaose involves its interaction with enzymes at the molecular level. For instance, it is recognized by cytosolic maltodextrin phosphorylase, leading to the formation of G1P and a maltodextrin that is one glucosyl unit smaller . This suggests that maltopentaose exerts its effects through enzyme activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of maltopentaose can change over time. For instance, it has been observed that maltopentaose enhances the α-amylase synthesis rate in Bacillus stearothermophilus . This suggests that maltopentaose may have long-term effects on cellular function.

Metabolic Pathways

Maltopentaose is involved in various metabolic pathways. For instance, it is recognized by cytosolic maltodextrin phosphorylase, leading to the formation of G1P and a maltodextrin that is one glucosyl unit smaller . This suggests that maltopentaose interacts with enzymes and cofactors in metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Maltopentaose (Maltopentose) is typically produced through the enzymatic hydrolysis of starch or maltodextrin. Enzymes such as maltogenic α-amylase and maltotetraogenic amylase are commonly used in this process . The enzymatic hydrolysis involves breaking down the starch into smaller oligosaccharides, including maltopentaose, under controlled conditions of temperature and pH.

Industrial Production Methods: In industrial settings, maltopentaose is produced using a combination of enzymatic hydrolysis and purification techniques. The process begins with the hydrolysis of starch using specific enzymes to yield a mixture of maltooligosaccharides. This mixture is then subjected to purification processes such as yeast fermentation and simulated moving bed (SMB) chromatography to isolate high-purity maltopentaose .

Chemical Reactions Analysis

Types of Reactions: Maltopentaose (Maltopentose) undergoes various chemical reactions, including:

    Oxidation: Maltopentaose (Maltopentose) can be oxidized to produce corresponding aldonic acids.

    Reduction: Reduction of maltopentaose can yield sugar alcohols.

    Substitution: Maltopentaose (Maltopentose) can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and bromine water.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acetic anhydride and sulfuric acid are employed for acetylation reactions.

Major Products:

    Oxidation: Produces maltopentaonic acid.

    Reduction: Yields maltopentaol.

    Substitution: Results in acetylated derivatives of maltopentaose.

Properties

IUPAC Name

4-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O26/c31-1-7(37)13(39)23(8(38)2-32)53-28-20(46)16(42)25(10(4-34)50-28)55-30-22(48)18(44)26(12(6-36)52-30)56-29-21(47)17(43)24(11(5-35)51-29)54-27-19(45)15(41)14(40)9(3-33)49-27/h1,7-30,32-48H,2-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCUPROCOFFUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865724
Record name Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

828.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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